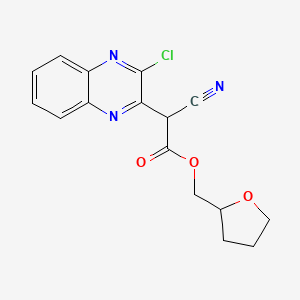
Tetrahydrofuran-2-ylmethyl (3-chloroquinoxalin-2-yl)(cyano)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydrofuran-2-ylmethyl (3-chloroquinoxalin-2-yl)(cyano)acetate is a complex organic compound that features a tetrahydrofuran ring, a quinoxaline moiety, and a cyano group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrofuran-2-ylmethyl (3-chloroquinoxalin-2-yl)(cyano)acetate typically involves multi-step organic reactionsThe reaction conditions often involve the use of bases like potassium carbonate and solvents such as N,N-dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydrofuran-2-ylmethyl (3-chloroquinoxalin-2-yl)(cyano)acetate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group in the quinoxaline ring can be replaced by nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization: The tetrahydrofuran ring can participate in cyclization reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium carbonate in solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoxaline derivatives .
Aplicaciones Científicas De Investigación
Tetrahydrofuran-2-ylmethyl (3-chloroquinoxalin-2-yl)(cyano)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Tetrahydrofuran-2-ylmethyl (3-chloroquinoxalin-2-yl)(cyano)acetate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the quinoxaline moiety can interact with biological targets such as enzymes and receptors. The exact pathways depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate: Similar structure but lacks the tetrahydrofuran ring.
(Tetrahydrofuran-2-yl)methyl 2-(3-(7-chloroquinoxalin-2-yloxy)phenoxy)propanoate: Contains a similar quinoxaline moiety but has different substituents
Uniqueness
Tetrahydrofuran-2-ylmethyl (3-chloroquinoxalin-2-yl)(cyano)acetate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of the tetrahydrofuran ring adds to its stability and reactivity, making it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C16H14ClN3O3 |
|---|---|
Peso molecular |
331.75 g/mol |
Nombre IUPAC |
oxolan-2-ylmethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate |
InChI |
InChI=1S/C16H14ClN3O3/c17-15-14(19-12-5-1-2-6-13(12)20-15)11(8-18)16(21)23-9-10-4-3-7-22-10/h1-2,5-6,10-11H,3-4,7,9H2 |
Clave InChI |
PZCADNSSDJVFRU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)COC(=O)C(C#N)C2=NC3=CC=CC=C3N=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


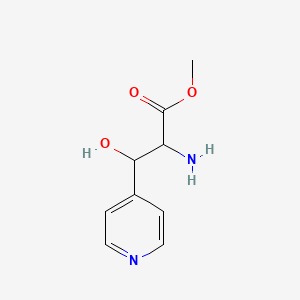
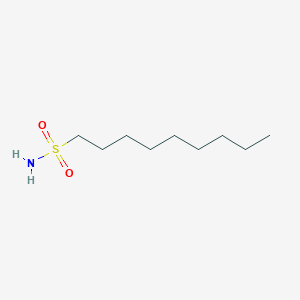


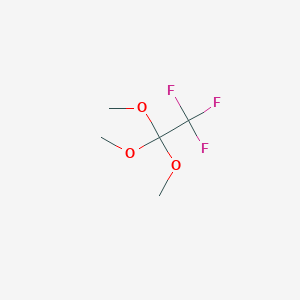


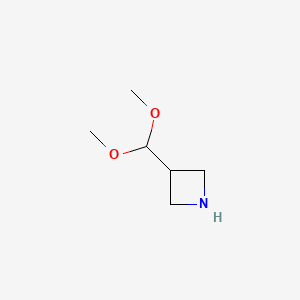




![6-Methoxyspiro[3.3]heptan-2-amine](/img/structure/B13529165.png)
![{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13529168.png)
